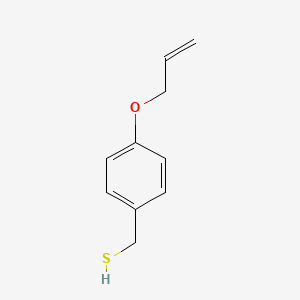
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL
説明
While direct data on this compound are absent in the provided evidence, its functional groups suggest applications in organic synthesis, fragrance industries, or as intermediates in chemical processes. Thiols like this are often associated with strong odors and environmental interactions, as seen in microbial degradation studies .
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
(4-prop-2-enoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H12OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2 |
InChIキー |
ZZUPZSRZTWIEGJ-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)CS |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL typically involves the reaction of 4-allyloxyphenol with a suitable thiolating agent. One common method is the reaction of 4-allyloxyphenol with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学的研究の応用
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities (benzene core with para-substituted thiol and/or oxygen-containing groups) and are referenced in supplier databases or environmental studies ():
Functional Group Impact on Properties:
- Propenyloxy Group : Enhances volatility compared to methoxy or tert-butyl groups. May increase reactivity in polymerization or oxidation due to the double bond.
- Methanethiol (-CH₂SH): Contributes to strong odor (common in thiols) and susceptibility to microbial degradation, as seen in methanethiol oxidase activity in methanotrophs .
- Methoxy (-OCH₃) : Reduces volatility compared to propenyloxy but improves solubility in polar solvents.
- tert-Butyl : Increases steric hindrance and hydrophobicity, reducing environmental mobility .
Environmental and Health Considerations
- Odor and Toxicity : Thiols like methanethiol and its derivatives are prominent in odor pollution, contributing to health hazard indices (HI) in waste emissions . The propenyloxy group may exacerbate volatility, increasing airborne dispersal risks.
- Microbial Interactions: Methanethiol inhibits methanotrophs (methane-oxidizing bacteria) at concentrations as low as 15 µM, necessitating detoxification via mtoX gene-encoded oxidase . Similar inhibition patterns are observed in Thioalkalivibrio spp., where methanethiol disrupts sulfide oxidation in bioreactors .
- Degradation Pathways : Thiols are metabolized via oxidation to disulfides or sulfonic acids. The propenyloxy group may undergo hydroxylation or cleavage, analogous to microbial degradation of allyl ethers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


